![molecular formula C24H22ClN5O2 B12601056 N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the amino and chloro groups. Subsequent steps involve the formation of the benzamide structure and the attachment of the cyano and methyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Halogen substitution reactions may occur at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medicinally, benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties. This compound could potentially be explored for similar therapeutic uses.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler structure with known pharmacological activities.
N-(6-amino-5-chloro-3-pyridinyl)benzamide: Similar core structure but lacks the cyano and methyl groups.
5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methylbenzamide: Shares the benzamide and cyano groups but differs in the pyridine ring.
Uniqueness
The uniqueness of “Benzamide, N-(6-amino-5-chloro-3-pyridinyl)-5-[[3-(1-cyano-1-methylethyl)benzoyl]amino]-2-methyl-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C24H22ClN5O2 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
N-(6-amino-5-chloropyridin-3-yl)-5-[[3-(2-cyanopropan-2-yl)benzoyl]amino]-2-methylbenzamide |
InChI |
InChI=1S/C24H22ClN5O2/c1-14-7-8-17(10-19(14)23(32)30-18-11-20(25)21(27)28-12-18)29-22(31)15-5-4-6-16(9-15)24(2,3)13-26/h4-12H,1-3H3,(H2,27,28)(H,29,31)(H,30,32) |
Clé InChI |
MBWXQGCBVPJPQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)C(=O)NC3=CC(=C(N=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


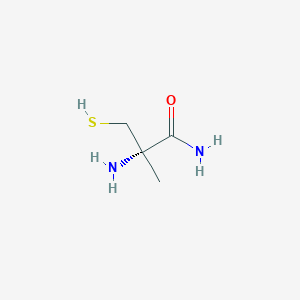
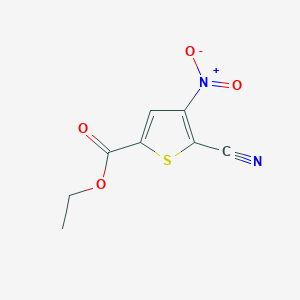
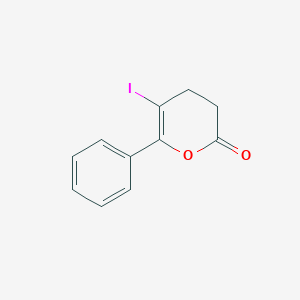




![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
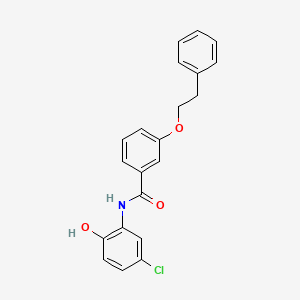


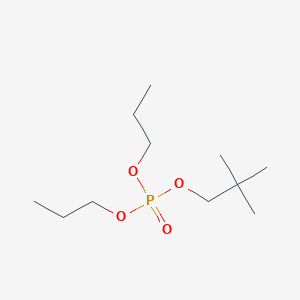

![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
